4-Chloro-2-thiapentane
Description
Based on nomenclature, this molecule likely contains a sulfur atom (denoted by "thia-") replacing a carbon in a pentane chain, with a chlorine substituent at the fourth position. The evidence instead includes chlorinated alkanes, aromatic amines, and heterocyclic compounds, which will serve as the basis for comparative analysis in this article.
Properties
IUPAC Name |
2-chloro-1-methylsulfanylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClS/c1-4(5)3-6-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMISUZYCLCBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-thiapentane can be synthesized through the hydrochlorination of piperylene with concentrated hydrochloric acid. The optimal conditions for this reaction involve controlling the molar ratio of piperylene to hydrochloric acid and monitoring the reaction time to achieve nearly complete conversion .
Industrial Production Methods: The industrial production of this compound follows a similar process, where piperylene is reacted with hydrochloric acid under controlled conditions. The process aims to maximize yield while minimizing waste, making it efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-thiapentane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include sodium hydroxide and ammonia.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
4-Chloro-2-thiapentane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organosulfur compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2-thiapentane involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on chlorinated organic compounds from the evidence, grouped by structural and functional similarities.
Chlorinated Alkanes: 2-Chloro-2,4-dimethylpentane ()
- Structure : Branched alkane with chlorine at the 2-position and methyl groups at 2 and 3.
- Reactivity : Tertiary chloroalkanes typically undergo SN1 or E1 reactions due to stable carbocation intermediates.
- Applications : Used in organic synthesis as alkylating agents or intermediates for pharmaceuticals.
- Distinct Feature : Steric hindrance from branching reduces nucleophilic substitution rates compared to linear analogs.
Aromatic Chloroamines: 4-Chloro-ortho-toluidine ()
- Structure : Aromatic amine with chlorine at the 4-position and a methyl group at the 2-position.
- Reactivity : The electron-withdrawing chlorine and methyl group influence electrophilic substitution patterns.
- Applications : Intermediate in dye synthesis and agrochemicals.
Chlorinated Pyridine Derivatives: 4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine ()
- Structure : Pyridine ring with chlorine substituent and an azo-linked phenylenediamine group.
- Reactivity : Used in colorimetric analysis for detecting cobalt (Co) and cadmium (Cd) ions due to selective chelation .
- Applications : Analytical chemistry reagent for heavy metal detection.
Chlorinated Benzonitriles: 4-Chloro-2-trifluoromethylbenzonitrile ()
- Structure : Benzene ring with chlorine and trifluoromethyl groups at positions 4 and 2, respectively, plus a nitrile group.
- Reactivity : Electron-deficient aromatic system due to -CN and -CF₃ groups, favoring nucleophilic aromatic substitution.
- Applications : Building block in pharmaceuticals and agrochemicals.
Comparative Data Table
Key Research Findings
- Chlorinated Alkanes vs. Aromatic Chloroamines: Aliphatic chloroalkanes (e.g., 2-chloro-2,4-dimethylpentane) exhibit higher volatility and lower toxicity compared to aromatic chloroamines like 4-chloro-ortho-toluidine, which pose significant carcinogenic risks .
- Heterocyclic Chloro Compounds :
- Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃, -CN) in chlorinated benzonitriles () enhance reactivity toward nucleophilic attack, enabling diverse functionalization pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
